molecular formula C19H24N4O B2655967 3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879569-72-9

3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2655967
M. Wt: 324.428
InChI Key: PUGXOKSUMSDNSZ-UHFFFAOYSA-N
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Description

The compound is likely a derivative of pyrazolo[1,5-a]pyrimidine, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic data . The presence of the methoxyphenyl, methyl, and methylbutyl groups would likely be confirmed through NMR spectroscopy .


Chemical Reactions Analysis

The compound, being a derivative of pyrazolo[1,5-a]pyrimidine, might undergo various chemical reactions. For instance, a family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For instance, the melting point could be determined using differential scanning calorimetry .

Scientific Research Applications

Synthesis and Characterization

Pyrazolo[1,5-a]pyrimidine derivatives are synthesized through reactions involving amino-pyrazole precursors with various reagents to yield a range of compounds, including 3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine. These compounds are characterized by spectral data (IR, MS, 1H-NMR, and 13C-NMR) to confirm their structures. The synthetic pathways offer insights into regioselective synthesis and the potential for chemical modifications to enhance biological activity or physicochemical properties (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Anti-Cancer Activity

The cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines have been a significant area of research. These compounds demonstrate promising in vitro cytotoxic activity against specific types of cancer cells, offering a potential pathway for developing new anticancer agents. The structure-activity relationship (SAR) studies help in understanding the impact of various substituents on the pyrazolo[1,5-a]pyrimidine core on their anticancer efficacy (Hassan et al., 2015).

Anti-Inflammatory and Anti-Cancer Activities

The synthesis of novel pyrazolo[1,5-a]pyrimidine analogs and their evaluation for anti-inflammatory and anti-cancer activities is another research focus. These studies involve assessing the biological activities of synthesized compounds using various assays to identify potential therapeutic agents. The findings suggest that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory and anti-cancer properties, indicating their potential as lead compounds for further drug development processes (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Future Directions

The future directions for this compound would likely depend on its intended use. For instance, if it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13(2)9-10-20-18-11-14(3)22-19-16(12-21-23(18)19)15-7-5-6-8-17(15)24-4/h5-8,11-13,20H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGXOKSUMSDNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCC(C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

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